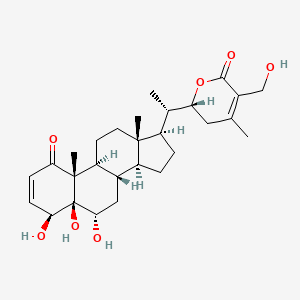

2,3-Didehydrosomnifericin

説明

2,3-Didehydrosomnifericin is a natural product found in Withania aristata and Withania somnifera with data available.

生物活性

2,3-Didehydrosomnifericin is a bioactive compound derived from the plant Withania somnifera, commonly known as ashwagandha. This compound is part of the withanolide family, which are known for their diverse biological activities. Recent studies have highlighted the pharmacological potential of this compound, particularly in areas such as anti-cancer, neuroprotective, and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C28H40O7 |

| Molecular Weight | 488.61 g/mol |

| CAS Number | 173614-88-5 |

| Appearance | Solid at room temperature |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 677.4±55.0 °C |

| LogP | 3.4 |

These properties indicate its stability and potential for various applications in pharmacology and medicinal chemistry.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study conducted by Samadi et al. (2010) demonstrated that this compound inhibits the proliferation of cancer cells in vitro. The mechanism involves inducing apoptosis in tumor cells through the modulation of various signaling pathways, including the NF-kB pathway.

Case Study: In Vitro Cancer Cell Studies

The following table summarizes findings from various studies on the anticancer effects of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Samadi et al. (2010) | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via NF-kB inhibition |

| Bhattacharya et al. (2000) | HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest and apoptosis |

| Nagashayana et al. (2000) | A549 (Lung Cancer) | 18.0 | Modulation of apoptotic markers |

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it enhances cognitive function and protects against oxidative stress-induced neuronal damage.

The neuroprotective effects are attributed to the compound's ability to:

- Enhance antioxidant defense : It increases the levels of endogenous antioxidants like glutathione.

- Modulate neurotransmitter systems : It exhibits GABA-mimetic effects which may contribute to its anxiolytic properties.

- Promote neuronal growth : Studies suggest it promotes dendritic development and synaptic plasticity.

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective activities, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is particularly beneficial in treating chronic inflammatory conditions.

Summary of Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

- Anticancer Activity : Significant inhibition of cancer cell proliferation through apoptotic pathways.

- Neuroprotection : Enhancement of cognitive function and protection against oxidative stress.

- Anti-inflammatory Effects : Reduction in levels of pro-inflammatory cytokines.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Samadi et al., 2010 |

| Neuroprotective | Enhances cognitive function; protects neurons | Bhattacharya et al., 2000 |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Nagashayana et al., 2000 |

科学的研究の応用

Scientific Research Applications

Withania somnifera contains phytochemicals, including 2,3-Didehydrosomnifericin, which have various applications . Studies have identified this compound as a potential drug candidate for CST inhibition after ADME and toxicity-based screening .

CST Inhibition and Metachromatic Leukodystrophy (MLD)

CST is a therapeutic target for substrate reduction therapy (SRT) for MLD . this compound, along with Withasomidienone and 2,4-methylene-cholesterol, were identified as safe and potent drug candidates for CST inhibition . Molecular dynamics simulation analysis confirmed the stability of the CST-2,3-Didehydrosomnifericin complex, suggesting it is the most potent drug candidate for CST inhibition .

Molecular Interactions and Stability

Post-MD interaction analysis showed that this compound maintains its initial docked position in the active site through its withanolide backbone, forming a hydrogen bond with LYS82 . HIS84 is also involved in bond formation with rings of the withanolide backbone .

ADMET Potential and PAINS Pattern

this compound, Withasomidienone, and 2,4-methylene-cholesterol have good ADMET potential and a favorable PAINS pattern .

Data Table: Key Interactions of this compound with CST

Safety and Toxicity

Though Withania somnifera has many benefits, it is important to consider safety and toxicity. Studies suggest the lethal dose (LD50) of Withania somnifera extract is 1260 mg/kg of body weight in Swiss mice . AHM can cause severe DILI, and mortality was significantly associated with high levels of arsenic and mercury .

特性

IUPAC Name |

(2R)-5-(hydroxymethyl)-4-methyl-2-[(1S)-1-[(4S,5S,6S,8S,9S,10R,13S,14S,17R)-4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O7/c1-14-11-21(35-25(33)17(14)13-29)15(2)18-5-6-19-16-12-24(32)28(34)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31-32,34H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24-,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGPMUHRIQQNSB-DAKZBPTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5O)C)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)C=C[C@@H]5O)C)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。